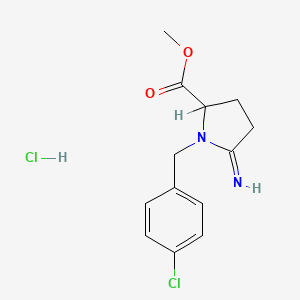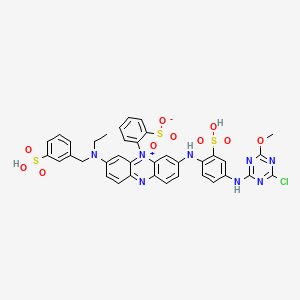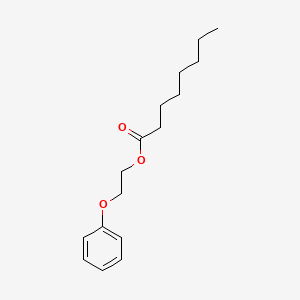
Methyl 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate de méthyle est un composé organique complexe qui présente une combinaison de groupes benzoxazine, nitro et chlorobenzoyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate de méthyle implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie courante implique la réaction du chlorure de 4-chlorobenzoyle avec la 7-nitro-2H-1,4-benzoxazin-3-one en présence d'une base pour former l'amide correspondant. Cet intermédiaire est ensuite mis à réagir avec le 4-aminobenzoate de méthyle dans des conditions contrôlées pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et une meilleure évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions appropriées.
Réduction : Le composé peut être réduit pour éliminer le groupe nitro, formant potentiellement un dérivé amine.
Substitution : Le groupe chlorobenzoyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le gaz hydrogène (H₂) en présence d'un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro produirait un dérivé amine, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels à la place du groupe chlorobenzoyle.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Les caractéristiques structurelles du composé en font un candidat pour l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Ses propriétés pharmacologiques potentielles pourraient être explorées pour le développement de nouveaux agents thérapeutiques.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe nitro peut participer à des réactions redox, tandis que le cycle benzoxazine peut interagir avec les protéines par liaison hydrogène et interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, entraînant divers effets biologiques.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthyl-2H-1,4-benzoxazin-3(4H)-one :
6-Nitro-2H-1,4-benzoxazin-3(4H)-one : Un autre composé benzoxazine substitué par un nitro ayant une réactivité similaire.
Chlorure de 4-chlorobenzoyle : Un précurseur utilisé dans la synthèse de divers dérivés benzoxazine.
Unicité
Le 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate de méthyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
109227-05-6 |
|---|---|
Formule moléculaire |
C24H18ClN3O6 |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
methyl 2-[4-[(4-chlorobenzoyl)-(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C24H18ClN3O6/c1-33-23(29)12-15-2-8-18(9-3-15)27(24(30)16-4-6-17(25)7-5-16)22-14-34-21-13-19(28(31)32)10-11-20(21)26-22/h2-11,13H,12,14H2,1H3 |
Clé InChI |
QZGHTFNIBXUCDD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)N(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


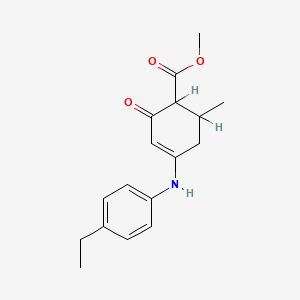

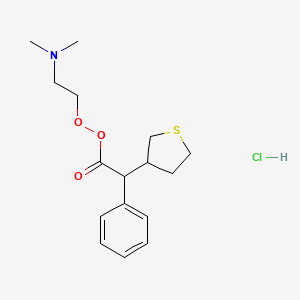

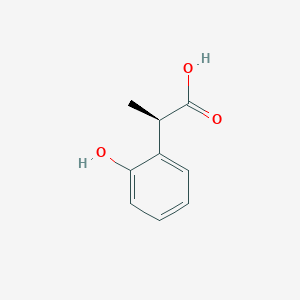
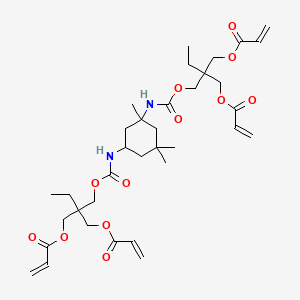

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
